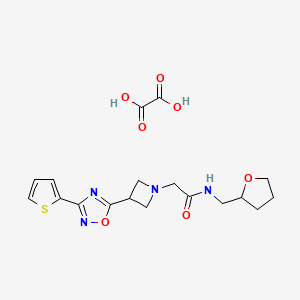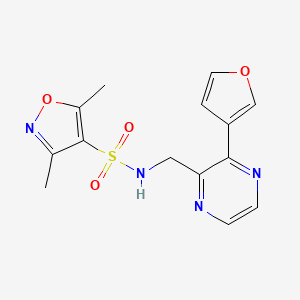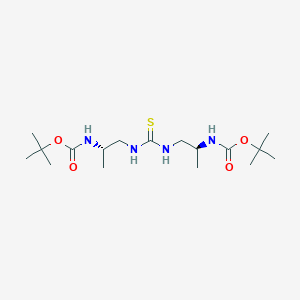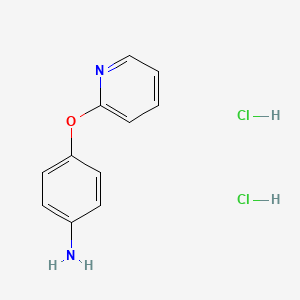
N-(3,4-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI is a potent inhibitor of NADPH oxidases, which are enzymes that produce reactive oxygen species (ROS) in the body. In
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been used in a variety of scientific research applications, including studies on the role of ROS in cellular signaling pathways, inflammation, and oxidative stress. This compound has also been used to investigate the effects of NADPH oxidase inhibition on cardiovascular disease, cancer, and neurodegenerative diseases.
Mechanism of Action
N-(3,4-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide inhibits NADPH oxidases by blocking the transfer of electrons from NADPH to oxygen, which prevents the production of ROS. This inhibition has been shown to reduce oxidative stress and inflammation in a variety of cell types.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce ROS production, decrease inflammation, and inhibit cell proliferation. In vivo studies have shown that this compound can reduce oxidative stress and inflammation in animal models of cardiovascular disease, cancer, and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide in lab experiments is its specificity for NADPH oxidases, which allows for targeted inhibition of ROS production. However, this compound can also inhibit other enzymes that use NADPH as a substrate, which can lead to off-target effects. Additionally, this compound has poor solubility in water, which can limit its use in certain experimental settings.
Future Directions
Future research on N-(3,4-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide could focus on developing more potent and selective inhibitors of NADPH oxidases, as well as investigating the role of these enzymes in disease pathogenesis. Other potential future directions include exploring the use of this compound in combination with other therapies, and investigating the effects of NADPH oxidase inhibition on aging and age-related diseases.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has shown promise in scientific research applications. Its ability to inhibit NADPH oxidases and reduce ROS production has led to investigations into its potential use in treating a variety of diseases. While this compound has some limitations, its specificity for NADPH oxidases and potential for future development make it an important compound for further research.
Synthesis Methods
The synthesis of N-(3,4-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide involves several steps, including the reaction of 3,4-dimethylbenzoyl chloride with isonicotinic acid to form 3,4-dimethylbenzoylisonicotinic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with tetrahydro-2H-pyran-4-ol and triethylamine to form this compound.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13-3-4-16(11-14(13)2)21-19(22)15-5-8-20-18(12-15)24-17-6-9-23-10-7-17/h3-5,8,11-12,17H,6-7,9-10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVXKDSIHDNSEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2855454.png)
![4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2855455.png)

![N-(2-chloro-4-methylphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2855459.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide](/img/structure/B2855463.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2855466.png)

![2-(3-methylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2855468.png)


![4-bromo-1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2855475.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2855476.png)